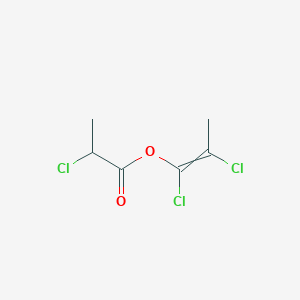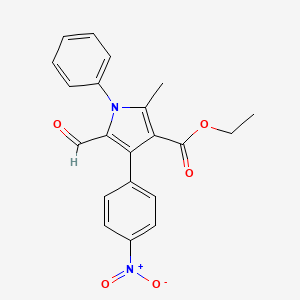
S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate: is a complex organic compound characterized by its unique structure, which includes a phenanthryl group, a butyl chain, an amino group, and a thiosulfate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method starts with the preparation of the phenanthryl butylamine intermediate. This intermediate is then reacted with ethylene thiosulfate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
Chemistry: S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The phenanthryl group allows for strong binding interactions, while the thiosulfate moiety can participate in redox reactions, influencing cellular pathways related to oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
- S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate
- S-2-((4-(4-Bromophenyl)butyl)amino)ethyl thiosulfate
Uniqueness: S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate is unique due to the presence of the phenanthryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong aromatic interactions and specific binding affinities.
Propriétés
Numéro CAS |
21224-65-7 |
|---|---|
Formule moléculaire |
C20H23NO3S2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2-[4-(2-sulfosulfanylethylamino)butyl]phenanthrene |
InChI |
InChI=1S/C20H23NO3S2/c22-26(23,24)25-14-13-21-12-4-3-5-16-8-11-20-18(15-16)10-9-17-6-1-2-7-19(17)20/h1-2,6-11,15,21H,3-5,12-14H2,(H,22,23,24) |
Clé InChI |
SYQJOPGQTWXTOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


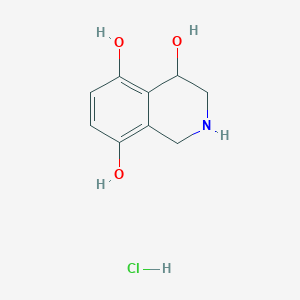
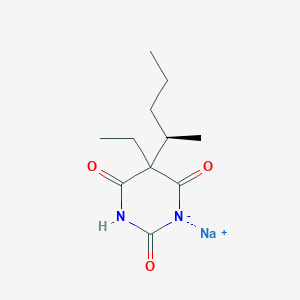
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)


![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
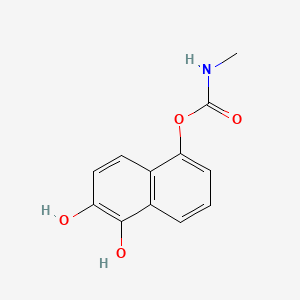
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)
